molecular formula C12H16N2O3 B8546598 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine

2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine

Cat. No.: B8546598
M. Wt: 236.27 g/mol
InChI Key: ZRHITVXUMMXONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-dioxaspiro[45]dec-8-yloxy)Pyrimidine is a chemical compound with the molecular formula C12H16N2O3 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed aminocarbonylation, where 2-acetylcyclohexanone is converted into the desired spirocyclic structure through a series of steps involving ethylene ketal formation, hydrazone formation, and iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but different functional groups.

    2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with similar spirocyclic backbones but different substituents.

Uniqueness

2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine is unique due to its specific combination of a spirocyclic structure and pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyrimidine

InChI

InChI=1S/C12H16N2O3/c1-6-13-11(14-7-1)17-10-2-4-12(5-3-10)15-8-9-16-12/h1,6-7,10H,2-5,8-9H2

InChI Key

ZRHITVXUMMXONG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC3=NC=CC=N3)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 7-i of Scheme 7, to a solution of 1,4-dioxaspiro[4.5]decan-8-ol (compound 1021, 1.0 g, 6.32 mmol) in DMF (10 mL) was added NaH (370 mg, 9.25 mmol). The reaction mixture was stirred for 20 minutes before the addition of 2-chloropyrimidine (869 mg, 7.59 mmol). The mixture was stirred for 30 minute at RT and then heated to 100° C. for 9 hours. After cooling, the mixture was diluted with EtOAc, washed with H2O, dried over Na2SO4, concentrated under reduced pressure, and purified by medium pressure silica gel chromatography (0-40% EtOAc/hexanes) to produce 2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyrimidine (compound 1022) as a colorless oil: 1H NMR (300 MHz, Chloroform-d) δ 8.52 (d, J=4.8 Hz, 2H), 6.92 (t, J=4.8 Hz, 1H), 5.15 (ddd, J=10.7, 6.5, 4.2 Hz, 1H), 4.05-3.87 (m, 4H), 2.14-1.85 (m, 6H), 1.79-1.65 (m, 2H); ESMS (M+H+)=237.12.
Quantity
1 g
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370 mg
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869 mg
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10 mL
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